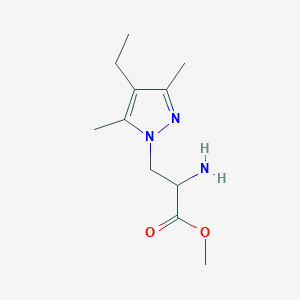

Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-5-9-7(2)13-14(8(9)3)6-10(12)11(15)16-4/h10H,5-6,12H2,1-4H3 |

InChI Key |

USGQIIHNJQAOGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C)CC(C(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Substituted Pyrazole Derivatives

A common route involves the reaction of β-keto esters with substituted hydrazines to afford 1-substituted pyrazoles. For example, β-keto ester intermediates can be prepared from protected β-alanine derivatives via Masamune-Claisen type condensation. Subsequent treatment with hydrazines bearing the desired substituents yields pyrazole derivatives with high regioselectivity and yields ranging from 48% to 83% depending on the substituents and reaction conditions.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| i | CDI, MeCN, room temperature, then potassium monomethyl malonate, MgCl2, room temperature | Formation of β-keto ester intermediate | - |

| ii | Hydrazine derivatives (e.g., 4-ethyl-3,5-dimethylhydrazine), reflux in methanol | Formation of 1-substituted pyrazole carbamates | 48–83 |

| iii | Acidolytic deprotection with HCl–EtOAc | Free amino pyrazole derivatives | 78–84 |

CDI = carbonyldiimidazole; MeCN = acetonitrile

This method allows the introduction of various substituents at the pyrazole ring nitrogen, including ethyl and methyl groups relevant to the target compound.

Attachment to Amino Acid Backbone and Esterification

The pyrazole intermediate is then linked to the amino acid backbone, typically through the aminoethyl side chain. The amino group can be protected during earlier steps (e.g., Boc protection) and later deprotected to reveal the free amine. The carboxylic acid functionality is esterified to the methyl ester using standard esterification protocols, often involving methanol under acidic or catalytic conditions.

Purification and Characterization

Purification of intermediates and final products is achieved through crystallization or chromatographic techniques such as column chromatography. Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Infrared (IR) spectroscopy to identify functional groups.

- Mass spectrometry for molecular weight confirmation.

- X-ray crystallography for three-dimensional structure analysis when necessary.

Representative Experimental Data

| Compound ID | Substituent (R1) | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| 6b | Methyl | Acidolytic deprotection | 78 | Amino pyrazole derivative |

| 6c | Phenyl | Acidolytic deprotection | 84 | Amino pyrazole derivative |

| 10b | Methyl | Pyrazole formation | 73 | tert-butyl carbamate intermediate |

| 10c | Phenyl | Pyrazole formation | 83 | tert-butyl carbamate intermediate |

| 12b | Methyl (N-acetylated) | Acylation with acetic anhydride | 62 | N-acetyl derivatives |

| 13c | Phenyl (N-benzoylated) | Acylation with benzoyl chloride | 55 | N-benzoylated derivatives |

Data adapted from synthesis of related pyrazole derivatives with similar substitution patterns

Notes on Reaction Conditions and Yields

- The reaction of β-keto esters with hydrazines is typically carried out in refluxing methanol, which facilitates ring closure to pyrazoles.

- Acidolytic deprotection using HCl in ethyl acetate efficiently removes Boc protecting groups to yield free amino derivatives.

- Acylation reactions with acetic anhydride or benzoyl chloride are performed in methanol with triethylamine as a base to yield N-acylated products.

- Yields vary depending on the substituent and reaction conditions but generally range from moderate to high (48% to 84%).

- Purification steps are critical to isolate pure compounds suitable for biological or further chemical studies.

Summary Table of Preparation Steps

| Step No. | Reaction Description | Key Reagents/Conditions | Typical Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | β-Keto ester formation from protected β-alanine | CDI, MeCN, potassium monomethyl malonate, MgCl2 | - | Intermediate formation |

| 2 | Pyrazole ring formation | Hydrazine derivatives, reflux in methanol | 48–83 | Formation of substituted pyrazoles |

| 3 | Deprotection of amino group | HCl–EtOAc, room temperature | 78–84 | Free amino pyrazole derivative |

| 4 | Esterification (methyl ester formation) | Methanol, acid or catalytic conditions | Not always specified | Methyl ester formation |

| 5 | Optional acylation of amino group | Acetic anhydride or benzoyl chloride, Et3N | 55–87 | N-acylated derivatives |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active form of the compound. The pyrazole ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole-Containing Bioactive Compounds

Pyrazole rings are common in pharmaceuticals due to their ability to engage in hydrogen bonding and hydrophobic interactions. Below is a comparison with key pyrazole-based compounds:

Key Observations:

- Substituent Effects : The 4-ethyl-3,5-dimethyl groups on the pyrazole in the target compound introduce steric bulk and lipophilicity, which could influence membrane permeability compared to smaller substituents (e.g., trifluoromethyl in celecoxib) .

- Amino Ester vs. Other Functional Groups: Unlike sulfonamides (celecoxib) or ureas (AZD4205), the amino ester may act as a prodrug, with the methyl ester improving oral absorption before hydrolysis .

Amino Acid Esters and Prodrugs

Amino acid esters are often employed to enhance solubility or stability. For example:

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate () is reduced to an aminophenylpropanol, highlighting the role of esters as synthetic precursors.

- GSK690693 (): An AKT inhibitor with a pyridine-piperazine scaffold.

SAR Insights

- Pyrazole Substitution : Bulky groups (e.g., 4-ethyl-3,5-dimethyl) may hinder binding to targets requiring smaller substituents (e.g., COX-2’s hydrophobic pocket) but could enhance selectivity for other targets .

- Ester vs. Carboxylic Acid : The methyl ester may improve cell penetration compared to the free acid, as seen in prodrugs like oseltamivir .

Biological Activity

Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structure and associated biological activities. This article explores its biological activity, including its pharmacological potential, chemical properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

- Molecular Formula : C11H18N4O

- Molecular Weight : 210.28 g/mol

- CAS Number : 1250543-83-9

The structure features a propanoate backbone linked to an amino group and a pyrazole moiety, which is critical for its biological interactions. The presence of the 4-ethyl-3,5-dimethyl group on the pyrazole ring enhances its biological activity, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits notable anti-inflammatory properties. Its pyrazole component is often associated with the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, similar compounds have shown efficacy in reducing prostaglandin E2 (PGE2) levels, thus alleviating inflammation .

Antimicrobial Activity

Research has also suggested potential antimicrobial and antifungal activities of this compound. Derivatives of this compound have been evaluated for their effectiveness against various pathogens, indicating a promising avenue for further pharmacological investigation.

Interaction Studies

Interaction studies utilizing techniques such as molecular docking and binding affinity assays have been conducted to elucidate the mechanism of action of this compound. These studies are crucial for understanding how this compound interacts with specific biological targets, which may include receptors involved in pain and inflammation pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to other members of the pyrazole family. For example:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate | C9H15N3O2 | Different pyrazole substitution pattern |

| Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate | C10H16N4O2 | Contains an additional methylamino group |

| tert-butyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-y)propanoate | C13H22N4O2 | Larger tert-butyl group affecting solubility |

The distinct combination of substituents in methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-y)propanoate potentially enhances its biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of pyrazole-containing compounds often involves condensation reactions between hydrazine derivatives and β-ketoesters or analogous precursors. For example:

- Key Steps :

- Condensation : React 4-ethyl-3,5-dimethyl-1H-pyrazole with a β-ketoester (e.g., methyl 3-aminopropanoate derivative) under acidic or basic conditions.

- Reflux : Use solvents like 1,4-dioxane or ethanol with catalysts (e.g., triethylamine or acetic acid) to drive the reaction .

- Purification : Recrystallize the product using ethanol or employ thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to verify purity .

Q. Optimization Strategies :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers address conflicting spectral data?

Methodological Answer : Primary Techniques :

- 1H/13C NMR : Identify protons on the pyrazole ring (e.g., deshielded aromatic protons at δ 6.0–7.5 ppm) and ester/amino groups (e.g., methyl ester at δ 3.6–3.8 ppm) .

- HRMS : Confirm the exact mass (e.g., calculated for C11H19N3O2: 225.1477 g/mol) to validate molecular formula .

- IR Spectroscopy : Detect N-H stretches (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

Q. Resolving Discrepancies :

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound, and what software tools are recommended for data refinement?

Methodological Answer : Procedure :

Crystal Growth : Use slow evaporation of a saturated solution in ethanol or acetonitrile.

Data Collection : Employ synchrotron radiation or in-house diffractometers (Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Use SHELXD for phase determination and SHELXL for refinement, which are robust for small-molecule crystallography .

Q. Challenges :

- Disorder in Flexible Groups : The ethyl and methyl substituents on the pyrazole ring may require restrained refinement.

- Twinning : Use the TWIN command in SHELXL to model twinned crystals .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental reactivity data be systematically addressed?

Methodological Answer : Case Study : If DFT predicts nucleophilic attack at the pyrazole N-2 position, but experimental data show reactivity at the ester group:

Re-examine Solvent Effects : Include solvation models (e.g., SMD) in DFT calculations to account for solvent polarity .

Transition-State Analysis : Compare activation energies for competing pathways using Gaussian or ORCA software.

Kinetic Isotope Effects (KIEs) : Perform deuterium labeling to validate proposed mechanisms .

Q. What strategies are effective for modifying the pyrazole ring substituents to enhance bioactivity, and which assay models are suitable for validation?

Methodological Answer : Substituent Engineering :

- Electron-Withdrawing Groups : Introduce halogens or nitro groups to modulate electron density and binding affinity.

- Bulkier Substituents : Replace the 4-ethyl group with isopropyl to probe steric effects on target interactions.

Q. Assay Models :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays .

- Cellular Uptake : Use radiolabeled analogs (e.g., ³H or ¹⁴C) in cell lines to evaluate permeability .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what analytical methods quantify degradation products?

Methodological Answer : Stability Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.